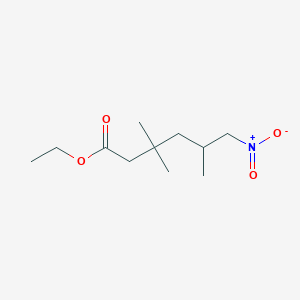![molecular formula C13H15Cl2NO4 B14358157 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid CAS No. 92021-68-6](/img/no-structure.png)
2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetyloxy group, a bis(2-chloroethyl)amino group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Protection: The amino group is protected by methyl esterification to form methyl 4-aminobenzoate.
Addition of Bis(2-chloroethyl)amino Group: The protected intermediate undergoes a reaction with ethylene oxide to introduce the bis(2-chloroethyl)amino group, resulting in methyl 4-[bis(2-chloroethyl)amino]benzoate.
Acetylation: The final step involves acetylation of the hydroxyl group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to a bis(2-hydroxyethyl)amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Bis(2-hydroxyethyl)amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid is used as a precursor in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of bis(2-chloroethyl)amino groups on biological systems, including their potential cytotoxicity and interactions with cellular components.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Wirkmechanismus
The mechanism of action of 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is the basis for its potential use as an anticancer agent, as it can induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-[Bis(2-chloroethyl)amino]benzoic acid: Lacks the acetyloxy group but shares the bis(2-chloroethyl)amino and benzoic acid moieties.
2-Acetyloxybenzoic acid: Contains the acetyloxy and benzoic acid groups but lacks the bis(2-chloroethyl)amino group.
4-Aminobenzoic acid: The starting material for the synthesis, containing the amino and benzoic acid groups.
Uniqueness: 2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyloxy and bis(2-chloroethyl)amino groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
| 92021-68-6 | |
Molekularformel |
C13H15Cl2NO4 |
Molekulargewicht |
320.16 g/mol |
IUPAC-Name |
2-acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-9(17)20-12-8-10(2-3-11(12)13(18)19)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
RDELGFDMMIFMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)


